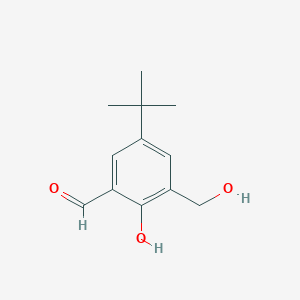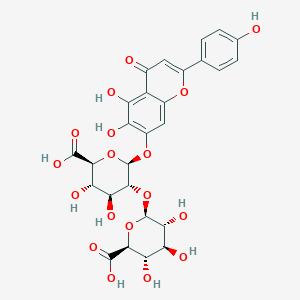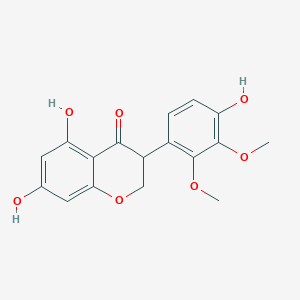![molecular formula C9H6F3N3O2 B12098361 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position on the pyrido[3,4-b]pyrazin-2-ol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the pyrazine ring through cyclization reactions. The methoxy and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorescent dyes and polymers with specific functionalities.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3-trifluoromethyl-1H-pyrido[3,4-b]pyrazin-2-one: This compound is structurally similar but differs in the presence of a keto group instead of a hydroxyl group.
3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: Another related compound with a different core structure but similar functional groups.
Uniqueness
7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol stands out due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6F3N3O2 |
|---|---|
Peso molecular |
245.16 g/mol |
Nombre IUPAC |
7-methoxy-3-(trifluoromethyl)-1H-pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-6-2-4-5(3-13-6)14-7(8(16)15-4)9(10,11)12/h2-3H,1H3,(H,15,16) |
Clave InChI |
FQUIKFWTHHKBSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)


![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)





